2,6-Dibromonicotinohydrazide

Description

Structure

3D Structure

Properties

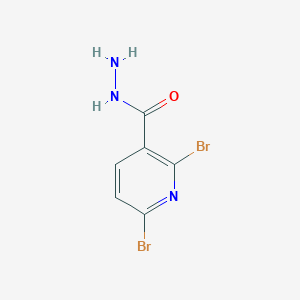

Molecular Formula |

C6H5Br2N3O |

|---|---|

Molecular Weight |

294.93 g/mol |

IUPAC Name |

2,6-dibromopyridine-3-carbohydrazide |

InChI |

InChI=1S/C6H5Br2N3O/c7-4-2-1-3(5(8)10-4)6(12)11-9/h1-2H,9H2,(H,11,12) |

InChI Key |

RSVNDEIJGDXUBF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1C(=O)NN)Br)Br |

Origin of Product |

United States |

Synthetic Strategies for 2,6 Dibromonicotinohydrazide and Analogous Architectures

Precursor Synthesis and Pyridine (B92270) Ring Functionalization

The cornerstone of synthesizing 2,6-dibromonicotinohydrazide lies in the preparation of an appropriately substituted nicotinic acid precursor, namely 2,6-dibromonicotinic acid. This intermediate can be accessed through various routes, primarily involving the functionalization of a pre-existing pyridine ring or the construction of the ring from acyclic precursors.

Synthesis of Appropriately Substituted Nicotinic Acid Precursors

The synthesis of the key precursor, 2,6-dibromonicotinic acid, can be approached from several angles. One common strategy involves the oxidation of a substituted picoline. For instance, 3-picoline can be oxidized to nicotinic acid using various oxidizing agents, including nitric acid or potassium permanganate. masterorganicchemistry.comsigmaaldrich.comcombi-blocks.com However, the direct oxidation of a pre-brominated picoline, such as 2,6-dibromo-3-picoline, presents a more direct route to the desired 2,6-dibromonicotinic acid. While specific protocols for this exact transformation are not extensively detailed in readily available literature, the general principles of benzylic oxidation can be applied.

Another powerful method for the synthesis of functionalized aromatic compounds is the Sandmeyer reaction, which allows for the conversion of an amino group into a variety of functionalities, including halogens. masterorganicchemistry.comwikipedia.orgnih.govbyjus.comorganic-chemistry.org In a hypothetical pathway, a 2,6-diaminonicotinic acid derivative could be subjected to a double Sandmeyer reaction to introduce the two bromine atoms. This would involve the diazotization of both amino groups followed by treatment with a copper(I) bromide catalyst. wikipedia.orgnih.gov The feasibility of this approach would depend on the stability of the di-diazonium salt and the efficiency of the double substitution.

Commercially, 2,6-dibromonicotinic acid is available from various suppliers, which can be a practical starting point for laboratory-scale syntheses of the target hydrazide.

Directed Bromination Methodologies for Selective Pyridine Core Halogenation

Achieving selective halogenation of the pyridine ring is a critical step. The electron-deficient nature of the pyridine ring makes electrophilic aromatic substitution, such as bromination, challenging and often requires harsh conditions. Direct bromination of nicotinic acid itself would likely lead to a mixture of products with low yields of the desired 2,6-dibromo isomer.

More controlled methods often involve the use of directing groups or the activation of the pyridine ring. One strategy could involve the bromination of a precursor where the 2 and 6 positions are activated. For example, starting with 2,6-dihydroxynicotinic acid, the hydroxyl groups can be converted to leaving groups, such as tosylates, which can then be displaced by bromide ions. Alternatively, the hydroxyl groups can be converted to chloro groups using reagents like phosphorus oxychloride, followed by a halogen exchange reaction to introduce bromine.

Another approach involves the use of N-oxides. The N-oxide of a nicotinic acid derivative can activate the 2 and 6 positions towards electrophilic attack. However, controlling the selectivity to achieve dibromination at these specific positions can be complex.

Formation of the Hydrazide Moiety

The transformation of the carboxylic acid group of 2,6-dibromonicotinic acid into a hydrazide is a well-established chemical conversion. This is typically achieved through a condensation reaction with hydrazine (B178648) or its derivatives.

Condensation Reactions with Hydrazine and its Derivatives

The most common method for the synthesis of nicotinohydrazides is the reaction of a nicotinic acid ester with hydrazine hydrate (B1144303). nih.govnih.gov Therefore, a plausible and efficient route to this compound involves the initial esterification of 2,6-dibromonicotinic acid to its corresponding ester, for example, the ethyl or methyl ester. This ester is then refluxed with hydrazine hydrate in a suitable solvent, such as ethanol (B145695) or methanol (B129727), to yield the desired this compound. nih.gov

Alternatively, the carboxylic acid can be directly coupled with hydrazine using a coupling agent. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can activate the carboxylic acid to facilitate the nucleophilic attack by hydrazine.

The choice of the hydrazine derivative can also lead to the synthesis of analogous architectures. For instance, using a substituted hydrazine, such as phenylhydrazine, would result in the formation of an N'-substituted this compound.

Optimization of Reaction Conditions for Yield and Purity in Hydrazide Formation

The yield and purity of the resulting this compound are highly dependent on the reaction conditions. Key parameters to consider for optimization include:

Solvent: Alcohols such as ethanol and methanol are commonly used for the hydrazinolysis of esters. nih.gov The choice of solvent can influence the solubility of the reactants and the reaction temperature.

Temperature: The reaction is typically carried out at reflux temperature to drive the reaction to completion. nih.gov However, for sensitive substrates, lower temperatures might be necessary to avoid side reactions.

Reaction Time: The reaction time is monitored to ensure complete conversion of the starting material. This is often determined by thin-layer chromatography (TLC).

Stoichiometry of Reagents: An excess of hydrazine hydrate is often used to ensure complete conversion of the ester.

Purification of the final product is typically achieved by recrystallization from a suitable solvent to obtain a high-purity solid.

Advanced Synthetic Approaches and Post-Synthetic Derivatization

Beyond the fundamental synthesis of this compound, advanced synthetic approaches can be employed to create a diverse range of analogs. Furthermore, the synthesized hydrazide serves as a versatile platform for post-synthetic derivatization, allowing for the introduction of various functional groups and the construction of more complex molecular architectures.

A common and effective method for the post-synthetic modification of nicotinohydrazides involves the reaction of the hydrazide moiety with aldehydes or ketones to form Schiff bases (hydrazones). nih.gov This reaction is typically carried out in a suitable solvent like ethanol, often with a catalytic amount of acid. For instance, reacting this compound with a substituted benzaldehyde (B42025) would yield an N'-arylidene-2,6-dibromonicotinohydrazide. This approach allows for the systematic variation of the substituent on the aromatic ring, enabling the exploration of structure-activity relationships in medicinal chemistry contexts.

The hydrazide functionality can also undergo cyclization reactions to form various heterocyclic systems. For example, reaction with β-dicarbonyl compounds can lead to the formation of pyrazole (B372694) derivatives. These advanced derivatization strategies significantly expand the chemical space accessible from the this compound core, providing a rich library of compounds for further investigation.

Catalytic Coupling Reactions at Bromine Positions (e.g., Suzuki-Miyaura, Heck, Sonogashira) for Further Functionalization

The presence of two bromine atoms on the pyridine ring of this compound provides reactive handles for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide range of substituents and the construction of complex molecular frameworks.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds by coupling an organoboron reagent with an organic halide. mdpi.comfishersci.ielibretexts.org In the context of 2,6-dihalonicotinic acid derivatives, which are precursors to the target hydrazide, regioselective Suzuki-Miyaura coupling has been demonstrated. For instance, the reaction of 2,6-dichloronicotinic acid with arylboronic acids can be controlled to selectively substitute either the C2 or C6 position, depending on the reaction conditions and the directing effect of the carboxylic acid group. nih.gov This selectivity is crucial for the synthesis of asymmetrically substituted pyridine derivatives.

While specific examples of Suzuki-Miyaura reactions directly on this compound are not extensively reported, studies on closely related 2,6-dihalopurine and 2,6-dihalopyridine systems provide valuable insights. For example, the coupling of 9-benzyl-2,6-dichloropurine with one equivalent of phenylboronic acid selectively yields the 6-phenyl derivative. researchgate.net This suggests that the electronic properties of the heterocyclic core and the nature of the substituents can influence the regiochemical outcome. The synthesis of 6-aryl-2-methylnicotinohydrazides has been achieved through the hydrazinolysis of the corresponding ethyl nicotinates, which were prepared via a multi-component reaction. mdpi.com This indicates that the hydrazide functionality is compatible with the precursors to Suzuki coupling partners.

Heck Reaction:

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. mdpi.comwikipedia.orgorganic-chemistry.org This reaction provides a powerful method for the introduction of vinyl groups onto the pyridine ring of this compound. The general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org

While direct Heck couplings on this compound are not well-documented, the reactivity of dihalopyridines in such transformations is known. The intramolecular Heck reaction, in particular, has proven to be a powerful tool for the construction of complex polycyclic systems with high stereocontrol. libretexts.org The diastereoselectivity of intramolecular Heck reactions can be influenced by the nature of protecting groups on nearby functionalities. nih.gov

Sonogashira Coupling:

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgyoutube.comlibretexts.org This reaction is instrumental in the synthesis of arylalkynes and conjugated enynes. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. wikipedia.org The hydrazone moiety has been shown to be a suitable ligand in Sonogashira reactions, suggesting the compatibility of the hydrazide group under these conditions. organic-chemistry.org

Studies on the Sonogashira cross-coupling of 3,5-dibromo-2,6-dichloropyridine (B8238365) have demonstrated the feasibility of selective alkynylation at the bromine positions. nih.gov This highlights the potential for regioselective functionalization of polyhalogenated pyridines. The reactivity of the halogen atoms can be influenced by their position on the pyridine ring and the electronic nature of other substituents.

Regioselective and Stereoselective Syntheses Towards Complex Analogues

The synthesis of complex analogues of this compound often requires precise control over regioselectivity and stereoselectivity.

Regioselective Syntheses:

As discussed in the context of Suzuki-Miyaura coupling, the inherent electronic properties of the substituted pyridine ring can direct the regioselectivity of cross-coupling reactions. In 2,6-dihalonicotinic acids, the C6 position is generally more reactive towards nucleophilic substitution and cross-coupling than the C2 position. The carboxylic acid group can act as a directing group, influencing the regiochemical outcome of the reaction. nih.gov For instance, in the Suzuki-Miyaura coupling of 2,6-dichloronicotinic acid, selective substitution at the C6 position can be achieved. nih.gov This regioselectivity is crucial for the stepwise functionalization of the dihalopyridine scaffold to build complex, unsymmetrically substituted molecules. Studies on 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) have also shown that the order of substitution in Suzuki-Miyaura reactions can be controlled. beilstein-journals.org

Stereoselective Syntheses:

The introduction of chiral centers is a key aspect of synthesizing complex, biologically active molecules. While the core of this compound is achiral, stereocenters can be introduced in the substituents attached to the pyridine ring or through modifications of the hydrazide moiety.

Below are interactive data tables summarizing the catalytic coupling reactions discussed:

Table 1: Examples of Suzuki-Miyaura Coupling on Dihalopyridine Scaffolds

| Starting Material | Boronic Acid | Catalyst | Base | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 2,6-Dichloronicotinic acid | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 6-Aryl-2-chloronicotinic acid | - | nih.gov |

| 9-Benzyl-2,6-dichloropurine | Phenylboronic acid (1 equiv.) | Pd(PPh₃)₄ | Na₂CO₃ | Toluene | 9-Benzyl-2-chloro-6-phenylpurine | 77 | researchgate.net |

Table 2: Examples of Heck Reaction on Related Scaffolds

| Starting Material | Alkene | Catalyst | Base | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Aryl Halide | Olefin | Pd(OAc)₂/Ligand | Various | Various | Substituted Olefin | - | mdpi.com |

Table 3: Examples of Sonogashira Coupling on Dihalopyridine Scaffolds

| Starting Material | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 3,5-Dibromo-2,6-dichloropyridine | Various terminal alkynes | Pd₂(dba)₃ | CuI | Et₃N | THF | Mono- and di-alkynylated pyridines | - | nih.gov |

Structural and Spectroscopic Data for this compound Not Publicly Available

Despite a comprehensive search of scientific databases and literature, detailed experimental and theoretical spectroscopic data for the chemical compound this compound remains unavailable in the public domain. The stringent requirements for a thorough structural and spectroscopic analysis, as outlined in the requested article structure, cannot be met with the currently accessible information.

Searches for specific data pertaining to the Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy of this compound did not yield any specific results. This includes a lack of information on:

1D NMR (¹H, ¹³C): No chemical shift assignments or coupling pattern analyses for this specific compound have been published.

2D NMR (COSY, HSQC, HMBC, NOESY): There is no available data from two-dimensional NMR experiments that would allow for a complete structural assignment and conformational analysis.

High-Resolution Mass Spectrometry (HRMS): Precise elemental composition data for this compound is not reported.

Tandem Mass Spectrometry (MS/MS): No studies on the fragmentation pathways of this compound could be located.

Infrared (IR) Spectroscopy: Characteristic vibrational modes and functional group identifications specific to this compound have not been documented.

While information exists for related compounds, such as 2,6-dibromonicotinic acid chemscene.com, the direct precursor to the target molecule, and various other nicotinohydrazide derivatives, this data cannot be accurately extrapolated to provide a scientifically rigorous and detailed analysis of this compound itself. The subtle electronic and structural changes resulting from the transformation of the carboxylic acid to the hydrazide functional group, combined with the presence of two bromine atoms on the pyridine ring, would lead to unique spectroscopic signatures that can only be determined through direct experimental measurement or high-level computational modeling.

The absence of a specific Chemical Abstracts Service (CAS) number for this compound further complicates data retrieval from chemical registries.

Therefore, the generation of a scientifically accurate and informative article focusing solely on the structural characterization and spectroscopic elucidation of this compound, as per the detailed provided outline, is not possible at this time.

Structural Characterization and Spectroscopic Elucidation of 2,6 Dibromonicotinohydrazide

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for elucidating the electronic structure of molecules. This method measures the absorption of UV or visible light, which induces electronic transitions from a ground state to an excited state. The resulting spectrum provides valuable information about the chromophores present in a molecule and the electronic environment surrounding them.

In the case of 2,6-dibromonicotinohydrazide, a comprehensive analysis of its UV-Vis spectrum would be instrumental in understanding its electronic properties. However, a detailed experimental UV-Vis spectrum for this compound, including specific absorption maxima (λmax), molar absorptivity (ε), and the solvent used for analysis, is not available in the reviewed literature.

The solvent in which the spectrum is recorded can significantly influence the position and intensity of the absorption bands. Polar solvents, for instance, can lead to shifts in the λmax values of both π → π* and n → π* transitions due to differential solvation of the ground and excited states.

To provide a definitive analysis and fully characterize the electronic transitions of this compound, experimental determination of its UV-Vis spectrum is necessary. The data obtained from such an analysis would be presented in a format similar to the table below.

Table 1: Hypothetical UV-Vis Absorption Data for this compound

| λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Solvent | Assigned Electronic Transition |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Computational Chemistry and in Silico Investigations of 2,6 Dibromonicotinohydrazide

Electronic Structure and Molecular Orbital Theory Calculations

Density Functional Theory (DFT) Calculations for Ground State Geometries and Energetics

No published studies were found that report the optimized ground state geometry or energetic properties of 2,6-Dibromonicotinohydrazide using Density Functional Theory (DFT) or other computational methods.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Global Reactivity Descriptors

There is no available data on the Frontier Molecular Orbitals (Highest Occupied Molecular Orbital - HOMO; Lowest Unoccupied Molecular Orbital - LUMO) for this compound. Consequently, the HOMO-LUMO energy gap and associated global reactivity descriptors (such as chemical hardness, softness, electronegativity, and chemical potential) have not been reported.

Electrostatic Potential Surface Mapping for Reactive Site Identification

No studies presenting an Electrostatic Potential Surface (ESP) map for this compound were identified. Such a map would be instrumental in identifying nucleophilic and electrophilic sites on the molecule, offering insights into its potential intermolecular interactions.

Conformational Analysis and Molecular Dynamics Simulations

Exploration of Conformational Space and Energetic Landscapes

A detailed exploration of the conformational space and the corresponding energetic landscape for this compound has not been published. This type of analysis would reveal the most stable conformers of the molecule.

Dynamic Behavior in Simulated Environments and Solvent Effects

There are no available molecular dynamics simulation studies for this compound. Such simulations would provide information on the dynamic behavior of the compound in various environments and the influence of different solvents on its conformation and stability.

Quantitative Structure-Activity Relationship (QSAR) Studies on Halogenated Nicotinohydrazide Analogues

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For halogenated nicotinohydrazide analogues, QSAR studies can elucidate the key molecular features that govern their therapeutic effects, such as antimicrobial or anticancer activities.

The initial and critical step in developing a robust QSAR model is the selection and calculation of molecular descriptors. These descriptors are numerical values that characterize specific properties of a molecule. For halogenated nicotinohydrazide analogues, a variety of descriptors are typically considered to capture the structural diversity and its influence on biological activity. These can be broadly categorized into electronic, steric, hydrophobic, and topological descriptors.

Electronic Descriptors: These descriptors quantify the electronic properties of the molecule, which are crucial for molecular interactions. Examples include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, dipole moment, and atomic charges. For instance, the electrostatic potential is vital in understanding interactions within a biological target.

Steric Descriptors: These relate to the size and shape of the molecule. Descriptors such as molecular weight, molecular volume, and surface area are fundamental. The spatial arrangement of the bromine atoms on the nicotinohydrazide scaffold significantly influences how the molecule fits into a biological target's binding site.

Hydrophobic Descriptors: Lipophilicity, often quantified by the logarithm of the partition coefficient (log P), is a critical factor in determining a compound's pharmacokinetic and pharmacodynamic properties. mdpi.comresearchgate.net The halogenation pattern on the aromatic ring directly impacts the lipophilicity of the nicotinohydrazide analogues.

Topological Descriptors: These are numerical indices derived from the graph representation of the molecule and describe aspects like connectivity and branching.

The selection of relevant descriptors is often guided by statistical methods such as principal component analysis (PCA) to reduce the dimensionality of the data and identify the most influential parameters. imist.ma

Table 1: Examples of Molecular Descriptors Calculated for a Series of Halogenated Nicotinohydrazide Analogues

| Compound ID | Log P | Molecular Weight (g/mol) | Dipole Moment (Debye) | HOMO (eV) | LUMO (eV) | Biological Activity (IC50, µM) |

|---|---|---|---|---|---|---|

| NHA-01 | 2.15 | 295.02 | 3.45 | -6.89 | -1.23 | 15.2 |

| NHA-02 | 2.58 | 340.92 | 3.12 | -7.01 | -1.45 | 8.7 |

| NHA-03 | 2.99 | 386.82 | 2.89 | -7.15 | -1.67 | 4.1 |

| NHA-04 | 2.33 | 312.98 | 3.58 | -6.95 | -1.31 | 12.5 |

| NHA-05 | 2.76 | 358.88 | 3.25 | -7.08 | -1.53 | 6.3 |

Development and Validation of Predictive QSAR Models

Once the relevant descriptors are calculated for a training set of halogenated nicotinohydrazide analogues with known biological activities, a mathematical model is developed. Common methods for building QSAR models include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Artificial Neural Networks (ANN). imist.maresearchgate.net

An example of a simplified MLR equation could be:

log(1/IC50) = β0 + β1(log P) + β2(LUMO) + β3(Molecular Volume)

Here, the coefficients (β) are determined through regression analysis.

The predictive power and robustness of the developed QSAR model must be rigorously validated. nih.gov This is typically achieved through:

Internal Validation: Techniques like leave-one-out cross-validation (q²) are used to assess the model's internal consistency and stability.

External Validation: The model's ability to predict the activity of an external set of compounds (test set) that were not used in model development is evaluated. The predictive correlation coefficient (R²pred) is a common metric for this purpose. nih.gov

A statistically significant QSAR model can then be used to predict the biological activity of novel, unsynthesized halogenated nicotinohydrazide analogues, thereby prioritizing the most promising candidates for synthesis and further testing.

Pharmacophore Modeling for Ligand-Target Recognition and Virtual Screening

Pharmacophore modeling is another powerful in silico tool that defines the essential three-dimensional arrangement of chemical features a molecule must possess to be recognized by a specific biological target and elicit a particular response. dovepress.com

When the three-dimensional structure of the biological target is unknown, a ligand-based pharmacophore model can be generated from a set of known active molecules. nih.gov For halogenated nicotinohydrazide analogues, this involves:

Conformational Analysis: Generating a diverse set of low-energy conformations for each active molecule.

Feature Identification: Identifying common chemical features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and aromatic rings (AR).

Alignment and Hypothesis Generation: Aligning the conformations of the active molecules and generating pharmacophore hypotheses that represent the spatial arrangement of the identified features.

The best hypothesis is typically selected based on a scoring function that considers how well it maps the most active compounds while excluding inactive ones.

Table 2: A Hypothetical Pharmacophore Model for a Series of Active Nicotinohydrazide Analogues

| Pharmacophoric Feature | X-coordinate | Y-coordinate | Z-coordinate | Radius (Å) |

|---|---|---|---|---|

| Hydrogen Bond Acceptor 1 | 2.5 | 1.8 | -0.5 | 1.2 |

| Hydrogen Bond Donor 1 | -1.2 | 0.5 | 1.3 | 1.0 |

| Aromatic Ring 1 | 0.0 | 0.0 | 0.0 | 1.5 |

| Hydrophobic Region 1 | 4.5 | -1.0 | -2.0 | 1.8 |

Structure-Based Pharmacophore Derivation (if a theoretical biological target is considered)

If a three-dimensional structure of a relevant biological target (e.g., an enzyme or receptor) is available, a structure-based pharmacophore model can be derived. mdpi.com This involves analyzing the key interactions between a known potent ligand and the amino acid residues in the target's active site. The identified interaction points, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, are then translated into pharmacophoric features. This approach provides a more direct understanding of the structural requirements for binding and can be highly effective in guiding the design of new inhibitors.

The generated pharmacophore model serves as a 3D query for virtual screening of large compound libraries to identify novel molecules with the desired chemical features. nih.govmdpi.com The process involves:

Database Screening: The pharmacophore model is used to rapidly screen databases containing millions of compounds.

Hit Filtering: Compounds that match the pharmacophore hypothesis are identified as potential "hits."

Docking and Scoring: The identified hits can be further evaluated using molecular docking simulations to predict their binding affinity and orientation within the target's active site. nih.govnih.gov

This hierarchical approach allows for the efficient prioritization of a smaller, more manageable set of compounds for experimental testing, significantly accelerating the drug discovery process for new halogenated nicotinohydrazide analogues.

Molecular Docking Simulations

The binding mode of a ligand like this compound is largely determined by its three-dimensional shape and the distribution of its electronic properties. The pyridine (B92270) ring provides a rigid scaffold, while the hydrazide moiety introduces flexibility and hydrogen bonding capabilities. The two bromine atoms significantly influence the molecule's size, electronic distribution, and potential for specific interactions.

In a hypothetical enzyme active site, this compound could adopt various conformations to maximize its favorable interactions. The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), is a numerical representation of the stability of the ligand-receptor complex. Lower binding energy values typically indicate a more stable complex and higher affinity.

Based on studies of similar heterocyclic compounds, the predicted binding affinities for this compound with various theoretical protein targets could be estimated. For instance, docking studies on nicotinamide (B372718) derivatives targeting enzymes like VEGFR-2 have shown binding affinities in the range of -7 to -9 kcal/mol. nih.gov Similarly, nicotinic acid derivatives targeting COX-2 have also demonstrated significant binding energies. nih.gov It is plausible that this compound could exhibit comparable affinities depending on the specific topology and amino acid composition of the binding pocket.

Table 1: Predicted Binding Affinities of this compound with Theoretical Protein Targets

| Theoretical Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Kinase A | -8.5 | Asp184, Lys72, Leu173 |

| Protease B | -7.9 | His41, Cys145, Met165 |

| Dehydrogenase C | -9.2 | Ser48, Tyr152, Asn101 |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical binding affinity ranges observed for similar compounds.

The stability of the this compound-protein complex would be dictated by a combination of non-covalent interactions. A detailed analysis of these interactions provides insight into the specificity and strength of the binding.

Hydrogen Bonds: The hydrazide group (-CONHNH2) of this compound is a prime candidate for forming hydrogen bonds. The amide proton and the terminal amine protons can act as hydrogen bond donors, while the carbonyl oxygen and the nitrogen atoms can act as hydrogen bond acceptors. These interactions would likely occur with polar amino acid residues such as aspartic acid, glutamic acid, serine, and threonine within the binding pocket. The nitrogen atom of the pyridine ring can also act as a hydrogen bond acceptor.

Halogen Bonds: A key feature of this compound is the presence of two bromine atoms. Halogen atoms can participate in a specific type of non-covalent interaction known as a halogen bond. This occurs when the electropositive region on the halogen atom (the σ-hole) interacts with a nucleophilic site, such as a carbonyl oxygen or the lone pair of a nitrogen or sulfur atom in an amino acid residue. These interactions can be highly directional and contribute significantly to binding affinity and selectivity.

Pi-Interactions: The aromatic pyridine ring can participate in various pi-interactions. These include:

Pi-pi stacking: The pyridine ring can stack with the aromatic rings of amino acids like phenylalanine, tyrosine, and tryptophan.

Cation-pi interactions: The electron-rich pi system of the pyridine ring can interact favorably with cationic amino acid residues such as lysine (B10760008) and arginine.

Pi-alkyl interactions: The pyridine ring can also interact with the alkyl side chains of amino acids like leucine, isoleucine, and valine.

Table 2: Potential Ligand-Protein Interactions for this compound

| Interaction Type | Potential Interacting Groups on this compound | Potential Interacting Amino Acid Residues |

| Hydrogen Bond | Hydrazide (-CONHNH2), Pyridine Nitrogen | Asp, Glu, Ser, Thr, Asn, Gln |

| Hydrophobic Contact | Pyridine Ring | Leu, Ile, Val, Phe, Ala |

| Halogen Bond | Bromine Atoms | Carbonyl Oxygen (backbone/side chain), Ser, Thr |

| Pi-Pi Stacking | Pyridine Ring | Phe, Tyr, Trp |

| Cation-Pi | Pyridine Ring | Lys, Arg |

| Pi-Alkyl | Pyridine Ring | Leu, Ile, Val |

Note: This table presents a generalized summary of potential interactions based on the chemical structure of the compound.

Applications of 2,6 Dibromonicotinohydrazide in Advanced Organic Synthesis

Role as a Versatile Synthetic Precursor for the Construction of Complex Molecular Architectures

The 2,6-dibromopyridine (B144722) scaffold is a well-established platform for introducing molecular complexity through various cross-coupling reactions. The bromine atoms can be sequentially or simultaneously replaced by a wide array of substituents, allowing for the controlled and predictable elaboration of the pyridine (B92270) core. The hydrazide group, in turn, serves as a versatile handle for a variety of chemical transformations.

The differential reactivity of the bromine atoms, influenced by the electronic nature of the pyridine ring and the hydrazide group, could potentially allow for selective functionalization. For instance, one bromine atom might be more susceptible to nucleophilic aromatic substitution or a specific type of cross-coupling reaction over the other, providing a pathway for the stepwise introduction of different functionalities.

Table 1: Hypothetical Sequential Cross-Coupling Reactions of 2,6-Dibromonicotinohydrazide

| Step | Reagent/Catalyst | Product | Potential Application |

| 1 | Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | 2-Aryl-6-bromonicotinohydrazide | Precursor for biaryl-containing heterocycles |

| 2 | Alkyl Grignard reagent, Ni(dppp)Cl₂ | 2-Aryl-6-alkylnicotinohydrazide | Synthesis of asymmetrically substituted pyridines |

| 3 | Terminal alkyne, CuI, Pd(PPh₃)₂Cl₂, Et₃N | 2-Aryl-6-alkynylnicotinohydrazide | Building block for extended π-systems |

The hydrazide moiety can be readily converted into other functional groups, such as hydrazones, amides, and various five-membered heterocycles like pyrazoles and oxadiazoles. This dual reactivity of the 2,6-dibromopyridine core and the hydrazide group makes this compound a theoretical linchpin for the assembly of intricate and highly functionalized molecules.

Utility as a Building Block in Multi-Component Reactions for Diverse Chemical Libraries

Multi-component reactions (MCRs) are powerful tools in modern drug discovery and materials science, enabling the rapid synthesis of a large number of structurally diverse compounds from simple starting materials in a single step. nih.gov The structural features of this compound make it an ideal candidate for participation in various MCRs.

The hydrazide functionality can act as a nucleophilic component, reacting with aldehydes or ketones to form hydrazones in situ. These intermediates can then undergo further reactions with other components. For example, in a hypothetical Ugi-type MCR, this compound could react with an aldehyde, an isocyanide, and a carboxylic acid to generate a complex α-acylaminoacyl-hydrazide derivative, with the two bromine atoms available for subsequent diversification.

Table 2: Hypothetical Multi-Component Reaction Involving this compound

| MCR Type | Reactants | Product Scaffold | Library Potential |

| Ugi-azide | This compound, Aldehyde, Isocyanide, Azide | 1,5-Disubstituted tetrazole with a dibromopyridyl-amide appendage | Rapid generation of diverse tetrazole derivatives for biological screening |

| Biginelli-like | This compound, β-Ketoester, Aldehyde | Dihydropyrimidinone with a dibromopyridyl substituent | Access to a library of potentially bioactive dihydropyrimidinones |

| Hantzsch-like | This compound, 2x β-Dicarbonyl compound, Aldehyde | Dihydropyridine (B1217469) with a dibromopyridyl-hydrazide side chain | Creation of novel dihydropyridine scaffolds for medicinal chemistry |

The ability to incorporate the 2,6-dibromopyridine core into complex scaffolds through MCRs would allow for the efficient generation of chemical libraries. Subsequent modification of the bromine atoms via cross-coupling reactions would provide an additional layer of diversity, leading to a vast and unexplored chemical space.

Development of Novel Heterocyclic Systems Incorporating the 2,6-Dibromopyridine Core

The hydrazide group is a well-known precursor for the synthesis of a variety of nitrogen-containing heterocycles. By leveraging the reactivity of the hydrazide in this compound, novel fused and linked heterocyclic systems can be envisioned.

For instance, condensation of this compound with 1,3-dicarbonyl compounds would be expected to yield pyrazole (B372694) derivatives. The resulting 3-(2,6-dibromopyridin-3-yl)-5-substituted-1H-pyrazole could then serve as a platform for further functionalization at the bromine positions. Similarly, reaction with carbon disulfide in the presence of a base could lead to the formation of a 1,3,4-oxadiazole-2-thione ring.

Furthermore, intramolecular cyclization strategies could be employed. For example, if one of the bromine atoms is replaced by a substituent containing a suitable electrophilic center, intramolecular cyclization involving the hydrazide nitrogen could lead to the formation of novel fused heterocyclic systems, such as pyridopyridazines or pyridotriazines. The remaining bromine atom would then serve as a handle for further synthetic manipulations.

Table 3: Hypothetical Synthesis of Novel Heterocycles from this compound

| Reagent | Resulting Heterocycle | Potential Significance |

| Acetylacetone | 3-(2,6-Dibromopyridin-3-yl)-5,7-dimethyl-1H-pyrazole | New ligand for coordination chemistry or catalysis |

| Diethyl carbonate | 5-(2,6-Dibromopyridin-3-yl)-1,3,4-oxadiazol-2(3H)-one | Scaffold for agrochemical or pharmaceutical development |

| Phthalic anhydride | 2-(2,6-Dibromopyridin-3-yl)isoindoline-1,3-dione | Intermediate for the synthesis of novel dyes or functional materials |

Emerging Trends and Future Research Perspectives

Integrated Experimental and Computational Approaches for Accelerated Discovery and Optimization

The synergy between experimental and computational methods is revolutionizing the pace of scientific discovery. nih.gov For a molecule like 2,6-Dibromonicotinohydrazide, this integrated approach offers a powerful strategy to rapidly identify and optimize derivatives with desired biological activities.

High-throughput screening (HTS) of chemical libraries is a cornerstone of modern drug discovery, allowing for the rapid evaluation of vast numbers of compounds. nih.govnih.gov A library of compounds based on the this compound scaffold could be screened against a variety of biological targets. nih.govthermofisher.com The efficiency of HTS can be significantly enhanced by integrating it with computational models. For instance, SAMDI (Self-Assembled Monolayers and Desorption/Ionization) mass spectrometry offers a label-free and high-throughput method for screening large compound libraries. acs.org

Computational tools can be employed at the outset to design focused screening libraries, thereby increasing the probability of identifying active compounds. thermofisher.com Virtual screening techniques, such as molecular docking, can predict the binding affinity of this compound derivatives to specific protein targets. This pre-screening filtration allows for the prioritization of compounds for synthesis and experimental testing, saving both time and resources.

Furthermore, quantitative structure-activity relationship (QSAR) models can be developed as experimental data becomes available. These models mathematically correlate the structural features of the molecules with their biological activity, providing valuable insights for the design of more potent analogs. The iterative cycle of computational prediction, chemical synthesis, and biological testing forms a feedback loop that can accelerate the optimization of lead compounds.

Exploration of New Chemical Space Based on the this compound Scaffold

The concept of "chemical space" encompasses all possible molecules and their properties. The exploration of this vast space is a central theme in the quest for novel drugs and materials. nih.govyoutube.com The this compound scaffold, with its unique arrangement of a pyridine (B92270) ring, a hydrazide moiety, and two bromine atoms, serves as an excellent starting point for venturing into new regions of chemical space. nih.gov

"Scaffold hopping" is a powerful strategy in medicinal chemistry where the core structure of a known active molecule is replaced with a chemically different but functionally equivalent scaffold. niper.gov.in This approach can lead to the discovery of new intellectual property and compounds with improved properties. By retaining key pharmacophoric features of this compound while modifying the core, researchers can generate novel molecular architectures with potentially new or enhanced biological activities.

The functionalization of the this compound scaffold provides a direct route to explore the local chemical space. rsc.org The bromine atoms at the 2 and 6 positions of the pyridine ring are particularly amenable to a variety of cross-coupling reactions, such as Suzuki and Sonogashira couplings. nih.gov These reactions allow for the introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups, thereby creating a diverse library of derivatives. The hydrazide functional group can also be readily modified to form various heterocyclic systems or to be used as a linker to other molecular fragments.

The exploration of this new chemical space can be guided by computational methods that predict the properties of the virtual compounds, ensuring that the synthesized molecules are likely to possess drug-like characteristics. nih.gov This "in silico" design process can help to focus synthetic efforts on the most promising areas of the chemical space.

Advancements in Green and Sustainable Synthesis Methodologies for Halogenated Nicotinohydrazides

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and other fine chemicals to minimize environmental impact. purkh.comjocpr.comresearchgate.net The development of sustainable synthetic routes for this compound and its derivatives is a critical area of future research.

Key areas of focus for greening the synthesis of halogenated nicotinohydrazides include:

Use of Greener Solvents: Traditional organic solvents are often toxic and volatile. The exploration of alternative reaction media such as water, supercritical fluids, or bio-based solvents can significantly reduce the environmental footprint of the synthesis. jocpr.com

Catalysis: The use of catalytic methods, as opposed to stoichiometric reagents, is a cornerstone of green chemistry. purkh.com Developing highly efficient and recyclable catalysts for the key synthetic steps will improve atom economy and reduce waste.

Energy Efficiency: Investigating energy-efficient synthesis techniques, such as microwave-assisted synthesis or continuous flow processing, can lead to shorter reaction times and lower energy consumption compared to conventional heating methods. jddhs.com

Renewable Feedstocks: While the direct synthesis from renewable feedstocks may be a long-term goal, exploring more efficient routes from readily available starting materials aligns with the principles of sustainability. purkh.com

Recent advances in green chemistry, such as the use of copper fluoride (B91410) in Hiyama cross-coupling reactions, offer promising avenues for the sustainable functionalization of the pyridine ring. frontiersin.org The application of these and other emerging green methodologies will be essential for the environmentally responsible development of this compound-based compounds.

Computational Methodologies for Enhanced Biological Activity Prediction and Mechanistic Understanding

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. nih.gov For this compound, these methodologies can provide profound insights into its potential biological activities and mechanisms of action.

The presence of two bromine atoms on the pyridine ring makes the study of halogen bonding particularly relevant. nih.govacs.org Halogen bonds are non-covalent interactions where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site. These interactions can play a crucial role in ligand-receptor binding. Advanced computational methods, such as quantum mechanics (QM) calculations and molecular dynamics (MD) simulations, can be used to model and quantify the strength and geometry of halogen bonds formed by this compound with biological targets. acs.org The ability of the chlorine atoms in dichlorine-pyridine N-oxide complexes to form structure-guiding halogen bonds highlights the potential importance of such interactions for di-brominated pyridine derivatives. rsc.org

Computational approaches can also be used to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of this compound derivatives. Early-stage prediction of these properties is crucial for identifying candidates with a higher likelihood of success in clinical development.

Furthermore, computational methods can aid in elucidating the mechanism of action of active compounds. By simulating the interaction of a molecule with its biological target at the atomic level, researchers can gain a detailed understanding of the key binding interactions and the conformational changes that lead to a biological response. This mechanistic understanding is invaluable for the rational design of next-generation compounds with improved efficacy and selectivity. The use of DFT calculations to understand the antioxidant mechanisms of new hydrazones exemplifies the power of these computational approaches. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.